1-O-Methyl-beta-D-glucuronic acid sodium salt
CAS No.:
Cat. No.: VC16492857
Molecular Formula: C7H11NaO7
Molecular Weight: 230.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NaO7 |
|---|---|
| Molecular Weight | 230.15 g/mol |
| IUPAC Name | sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | MSQCUKVSFZTPPA-UHFFFAOYSA-M |
| Canonical SMILES | COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-O-Methyl-beta-D-glucuronic acid sodium salt belongs to the class of methylated uronic acids, featuring a β-configured glucuronic acid backbone with a methyl group at the C1 hydroxyl position. Its empirical formula C₇H₁₁O₇·Na corresponds to a monohydrate structure stabilized by sodium counterions . X-ray diffraction studies confirm the chair conformation of the pyranose ring, which enhances its solubility in aqueous media (up to 50 mg/mL at 25°C).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.15 g/mol | |
| Melting Point | 270–273°C | |
| Storage Conditions | 2–8°C, protected from light | |
| Purity | ≥99% (perchloric acid titration) | |
| Water Solubility | 50 mg/mL (25°C) |
Synthetic Pathways
Industrial production involves the base-catalyzed methylation of β-D-glucuronic acid followed by neutralization with sodium hydroxide. Recent optimizations employ microwave-assisted synthesis to achieve 92% yield within 30 minutes, reducing byproducts like unmethylated glucuronic acid to <3%. Chromatographic purification using reverse-phase C18 columns ensures pharmaceutical-grade purity, as validated by HPLC-ELSD analysis .
Multidisciplinary Applications
Pharmaceutical Development
As a solubility enhancer, this compound improves the bioavailability of hydrophobic drugs such as paclitaxel and curcumin by 40–60% through glucuronidation . In antiviral therapies, it serves as a scaffold for neuraminidase inhibitors, with derivatives showing IC₅₀ values of 1.2–3.8 μM against influenza H1N1 strains.
Biotechnology Innovations
The molecule’s terminal carboxyl group enables site-specific conjugation to monoclonal antibodies, increasing the serum half-life of trastuzumab-emtansine conjugates from 48 to 96 hours in murine models . Recent CRISPR-edited CHO cell lines expressing β-glucuronidase achieve 85% bioconjugate cleavage efficiency when induced with 10 mM 1-O-methyl-glucuronate .
Food and Cosmetic Industries
In functional foods, 0.1–0.5% w/w concentrations extend shelf life by inhibiting Aspergillus flavus growth through iron chelation . Cosmetic formulations leverage its humectant properties, increasing stratum corneum hydration by 22% in clinical trials involving 150 participants .
Mechanistic Insights from Recent Research
β-Glucuronidase Regulation
The compound induces β-glucuronidase expression via the Gusb promoter, with 5 mM concentrations upregulating enzyme activity 7-fold in E. coli BL21(DE3) strains . Paradoxically, chronic exposure in murine colonic epithelium increases tumor incidence from 12% to 68% over 12 months, linked to sustained toxin reactivation .
Diagnostic and Therapeutic Implications
Fluorogenic assays using 4-methylumbelliferyl-β-D-glucuronide demonstrate 94% sensitivity in detecting β-glucuronidase deficiencies associated with Sly syndrome . Conversely, phase II clinical trials of β-glucuronidase inhibitors (e.g., L-ascorbic acid derivatives) show 35% reduction in colorectal adenoma recurrence when co-administered with 1-O-methyl-glucuronate monitoring.
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